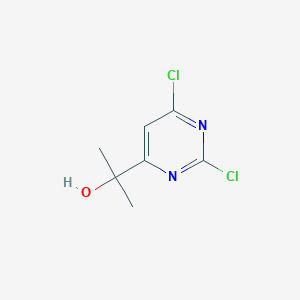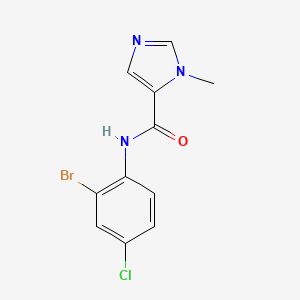
N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with an imidazole ring and a carboxamide group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide typically involves the reaction of 2-bromo-4-chloroaniline with 1-methylimidazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other functional groups, forming more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the imidazole ring.
Applications De Recherche Scientifique
N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-bromo-4-chlorophenyl)acetamide
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- 2-bromo-4-chlorophenyl-2-bromobutanoate
Uniqueness
N-(2-bromo-4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxamide is unique due to the presence of the imidazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and therapeutic agents, as it can interact with biological targets in ways that similar compounds cannot.
Propriétés
Numéro CAS |
922706-78-3 |
|---|---|
Formule moléculaire |
C11H9BrClN3O |
Poids moléculaire |
314.56 g/mol |
Nom IUPAC |
N-(2-bromo-4-chlorophenyl)-3-methylimidazole-4-carboxamide |
InChI |
InChI=1S/C11H9BrClN3O/c1-16-6-14-5-10(16)11(17)15-9-3-2-7(13)4-8(9)12/h2-6H,1H3,(H,15,17) |
Clé InChI |
LAULBEHNIYKINA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1C(=O)NC2=C(C=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Cyclopropylmethoxy)phenyl]piperazine](/img/structure/B13878100.png)
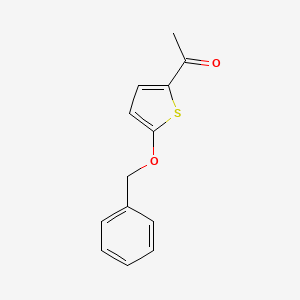
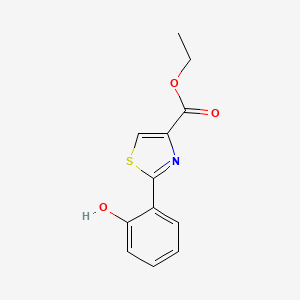
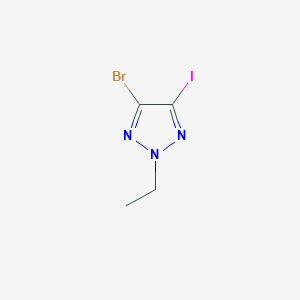

![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B13878119.png)
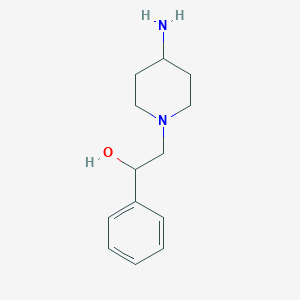
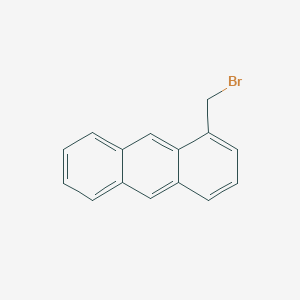
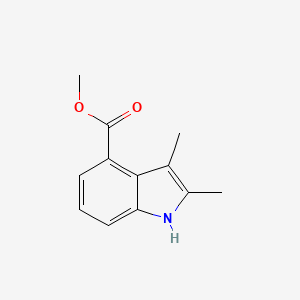
![N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide](/img/structure/B13878143.png)
![propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13878151.png)
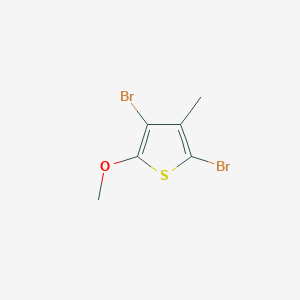
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
